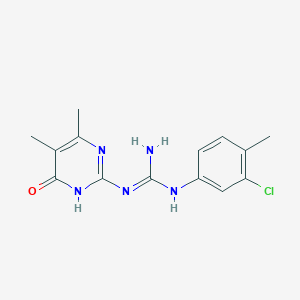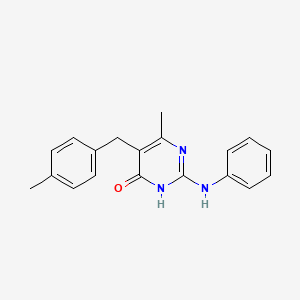![molecular formula C16H20N2O3 B3731138 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol](/img/structure/B3731138.png)
2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol
Vue d'ensemble
Description
2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol, also known as ADX-71441, is a novel compound that has shown potential in various scientific research applications. This compound is a positive allosteric modulator of the GABAB receptor, which is a type of receptor found in the central nervous system.
Mécanisme D'action
2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is a positive allosteric modulator of the GABAB receptor. This means that it binds to a site on the receptor that is different from the site where the neurotransmitter GABA binds. When 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol binds to the receptor, it enhances the activity of the receptor, leading to increased inhibition of neurotransmitter release. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics.
Biochemical and Physiological Effects
2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol has been shown to have various biochemical and physiological effects. In animal studies, 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol has been shown to decrease anxiety-like behavior and increase social interaction. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol. In addition, 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is its selectivity for the GABAB receptor. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the GABAB receptor. However, one limitation of 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is its poor solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
For research on 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol include the potential use of this compound in the treatment of addiction and neurodegenerative disorders, as well as further research to fully understand its mechanism of action.
Applications De Recherche Scientifique
2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol has been studied extensively in various scientific research applications. One of the main applications of 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol is in the field of neuroscience. This compound has shown potential in the treatment of various neurological disorders, including anxiety, depression, and addiction. 2-[5-(1-azepanylcarbonyl)-4,5-dihydro-3-isoxazolyl]phenol has been shown to increase the activity of the GABAB receptor, which has a calming effect on the central nervous system.
Propriétés
IUPAC Name |
azepan-1-yl-[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-8-4-3-7-12(14)13-11-15(21-17-13)16(20)18-9-5-1-2-6-10-18/h3-4,7-8,15,19H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDQHOSRLXEONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CC(=NO2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methyl-2-(1-piperidinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731060.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3731067.png)

![4-(3-hydroxyphenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731082.png)
![5-ethyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731085.png)

![7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731094.png)
![7-(2-ethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731101.png)
![5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3731123.png)
![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B3731129.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3731132.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B3731134.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3731137.png)